molecular formula C18H17N3O2S B5712955 N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B5712955
M. Wt: 339.4 g/mol
InChI Key: OPVCHAVLDICHNI-UHFFFAOYSA-N
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Description

N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide: is a complex organic compound that features a thiazole ring, a phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-hydroxy-2-methylaniline with a thioamide under acidic conditions to form the thiazole ring.

    Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.
  • May serve as a lead compound for drug development.

Industry:

  • Used in the synthesis of dyes and pigments.
  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)-2-methylphenyl)acetamide
  • N-(4-((2-hydroxy-5-methylphenyl)diazenyl)phenyl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings or variations in the thiazole ring structure.
  • Reactivity: Differences in reactivity due to the electronic effects of substituents.
  • Biological Activity: Variations in biological activity based on the specific molecular targets and pathways involved.

N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.

Properties

IUPAC Name

N-[3-[2-(4-hydroxy-2-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-15(23)6-7-16(11)20-18-21-17(10-24-18)13-4-3-5-14(9-13)19-12(2)22/h3-10,23H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVCHAVLDICHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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